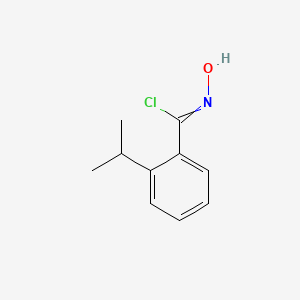
N-Hydroxy-2-isopropylbenzimidoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-2-isopropylbenzimidoyl Chloride is an organic compound with the molecular formula C10H12ClNO. It is a derivative of benzimidazole, a class of heterocyclic aromatic compounds known for their wide range of pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hydroxy-2-isopropylbenzimidoyl Chloride can be synthesized through the reaction of N-hydroxy-2-isopropylbenzimidoyl with thionyl chloride or phosgene . The reaction typically involves the following steps:
- Dissolving N-hydroxy-2-isopropylbenzimidoyl in an appropriate solvent such as dichloromethane.
- Adding thionyl chloride or phosgene dropwise to the solution while maintaining the temperature at around 0-5°C.
- Stirring the reaction mixture for several hours at room temperature.
- Removing the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction conditions more precisely and efficiently .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-isopropylbenzimidoyl Chloride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form the corresponding amide and hydrochloric acid.
Thionation: Reacts with hydrogen sulfide to produce thioamides.
Amidation: Reacts with amines to form amidines.
Dehydrohalogenation: Upon heating, it undergoes dehydrohalogenation to form nitriles.
Common Reagents and Conditions
Hydrolysis: Water, room temperature.
Thionation: Hydrogen sulfide, room temperature.
Amidation: Amines, room temperature.
Dehydrohalogenation: Heat.
Major Products
Hydrolysis: Corresponding amide and hydrochloric acid.
Thionation: Thioamides.
Amidation: Amidines.
Dehydrohalogenation: Nitriles.
Scientific Research Applications
N-Hydroxy-2-isopropylbenzimidoyl Chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Hydroxy-2-isopropylbenzimidoyl Chloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxybenzimidoyl Chloride: Similar structure but lacks the isopropyl group.
2-Isopropylbenzimidoyl Chloride: Similar structure but lacks the hydroxy group.
N-Hydroxy-2-methylbenzimidoyl Chloride: Similar structure but has a methyl group instead of an isopropyl group.
Uniqueness
N-Hydroxy-2-isopropylbenzimidoyl Chloride is unique due to the presence of both the hydroxy and isopropyl groups, which can influence its reactivity and interactions with biological targets. These structural features may enhance its pharmacological properties and make it a valuable compound for various applications .
Properties
Molecular Formula |
C10H12ClNO |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
N-hydroxy-2-propan-2-ylbenzenecarboximidoyl chloride |
InChI |
InChI=1S/C10H12ClNO/c1-7(2)8-5-3-4-6-9(8)10(11)12-13/h3-7,13H,1-2H3 |
InChI Key |
RDTXBKLYBIYHKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(=NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


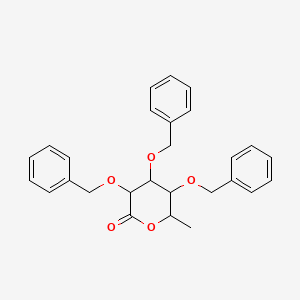

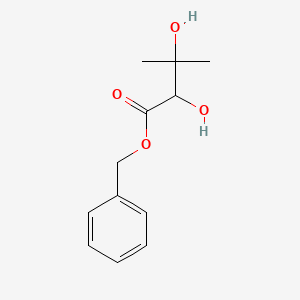

![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B13695298.png)
![[3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13695315.png)
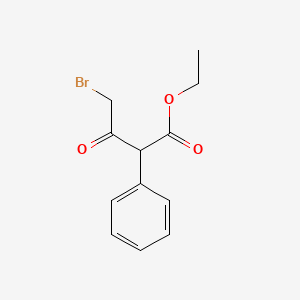
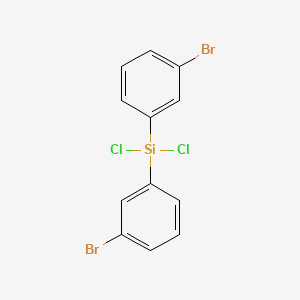
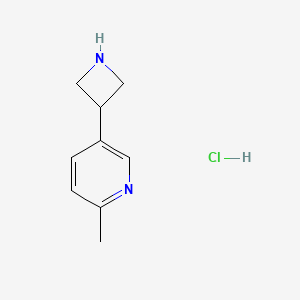
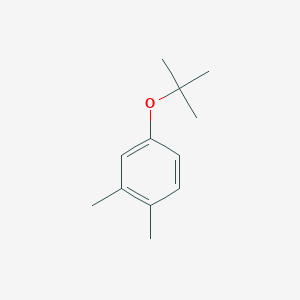
![Bis[(2-methylpropan-2-yl)oxy]diazene](/img/structure/B13695342.png)
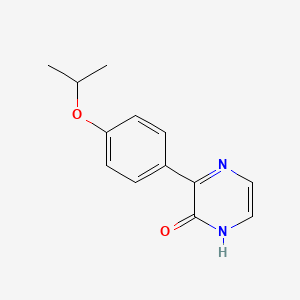
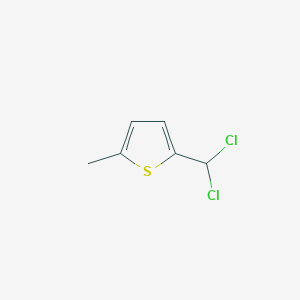
![3-[2-Oxo-3-(2-propynyl)-2,3-dihydro-1-benzimidazolyl]piperidine-2,6-dione](/img/structure/B13695363.png)
